
1H-Pyrazole-3-carbonyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carbonyl chloride hydrochloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure with two adjacent nitrogen atoms. This compound is notable for its versatility and applicability in various fields, including organic synthesis, medicinal chemistry, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carbonyl chloride hydrochloride typically involves the reaction of pyrazole derivatives with carbonyl chloride under controlled conditions. One common method includes the use of thionyl chloride as a chlorinating agent, which facilitates the formation of the carbonyl chloride group on the pyrazole ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where pyrazole derivatives are reacted with chlorinating agents under optimized conditions to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and distillation, to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazole-3-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be used depending on the desired transformation.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include pyrazole derivatives with various functional groups such as amides, esters, or ethers.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or dehydrogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrazole-3-carbonyl chloride hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3-carbonyl chloride hydrochloride involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various functional groups. This reactivity is primarily due to the electrophilic nature of the carbonyl chloride group, which readily undergoes nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparación Con Compuestos Similares
1H-Pyrazole-1-carboximidamide hydrochloride: Another pyrazole derivative with similar reactivity but different functional groups.
3,5-Disubstituted Pyrazoles: These compounds share the pyrazole core structure but have different substituents at the 3 and 5 positions, leading to varied reactivity and applications.
Uniqueness: 1H-Pyrazole-3-carbonyl chloride hydrochloride is unique due to its specific functional group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in the synthesis of diverse pyrazole derivatives .
Propiedades
Fórmula molecular |
C4H4Cl2N2O |
|---|---|
Peso molecular |
166.99 g/mol |
Nombre IUPAC |
1H-pyrazole-5-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C4H3ClN2O.ClH/c5-4(8)3-1-2-6-7-3;/h1-2H,(H,6,7);1H |
Clave InChI |
QNJYMOKETUZOBD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NN=C1)C(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl-](/img/structure/B13986834.png)
![3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate](/img/structure/B13986837.png)

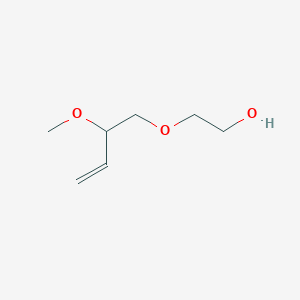
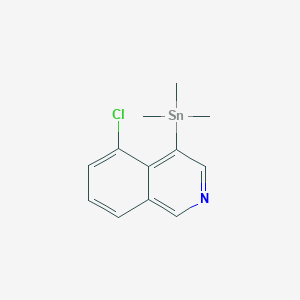
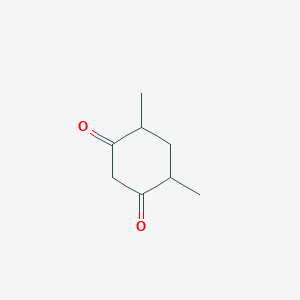
![4-[2-(2,6-Dioxopurin-8-yl)hydrazinyl]benzenesulfonic acid](/img/structure/B13986868.png)
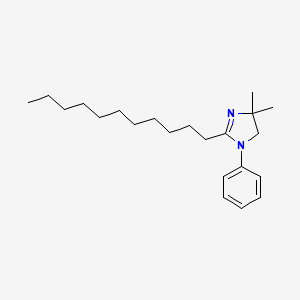
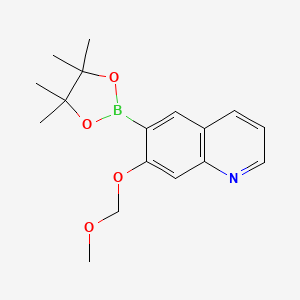
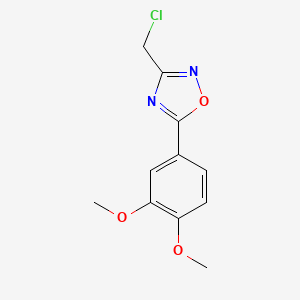

![6-[(3-Bromoanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B13986906.png)
